3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the thienopyrimidinone class, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to a depletion of ATP .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, which disrupts the normal functioning of the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was less potent against M. tuberculosis H37Rv compared to a clinical isolate strain, possibly due to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been identified as an inhibitor of EZH2, a histone-lysine N-methyltransferase enzyme . The compound’s interaction with this enzyme has been linked to its antiproliferative activity against various cancer cell lines .
Cellular Effects
3-[(4-fluorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has demonstrated significant effects on various types of cells. It has been found to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It influences cell function by inducing apoptosis in a concentration-dependent manner and inhibiting cell migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . As an EZH2 inhibitor, it prevents the enzyme from adding methyl groups to histone H3, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
Its antiproliferative activity against various cancer cell lines has been evaluated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-fluorobenzyl and 2-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone moiety, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: It has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical structure makes it useful in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern, which can significantly alter their biological activity.
Thieno[3,4-b]thiophene Derivatives: These compounds have a different ring fusion pattern but can exhibit similar electronic properties.
Uniqueness
3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-3-5-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXEOYDTBWCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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